3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine
Description
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine (CAS 1704441-11-1) is an azetidine derivative featuring a substituted propenyl ether moiety. This compound is listed as a research chemical with two suppliers, indicating its relevance in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-[(E)-3-chloro-2-methylprop-2-enoxy]azetidine |
InChI |
InChI=1S/C7H12ClNO/c1-6(2-8)5-10-7-3-9-4-7/h2,7,9H,3-5H2,1H3/b6-2+ |
InChI Key |
FEJVYKQHUKMJSQ-QHHAFSJGSA-N |
Isomeric SMILES |
C/C(=C\Cl)/COC1CNC1 |
Canonical SMILES |
CC(=CCl)COC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-ol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allylic position can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bond in the allyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated azetidine derivatives.
Scientific Research Applications
3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The chloro-substituted allyl ether group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The azetidine ring may also contribute to the compound’s biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Dichloro vs. Chloro-Methyl Derivatives
A key structural analog is 3-[(2,3-dichloro-2-propen-1-yl)oxy]azetidine (CAS 1562189-00-7), which replaces the methyl group in the target compound with a second chlorine atom. Key differences include:
| Property | 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine | 3-[(2,3-Dichloro-2-propen-1-yl)oxy]azetidine |
|---|---|---|
| Molecular Formula | C₇H₁₂ClNO | C₆H₉Cl₂NO |
| Molecular Weight | 161.63 g/mol | 182.05 g/mol |
| Substituents | Chloro, methyl | Dichloro |
| Electronic Effects | Electron-donating (methyl) + electron-withdrawing (Cl) | Stronger electron-withdrawing (two Cl) |
| Reactivity | Reduced electrophilicity due to methyl | Higher electrophilicity |
| Lipophilicity (LogP) | Higher (methyl enhances lipophilicity) | Lower (Cl reduces lipophilicity) |
Substituent Source: 3-Chloro-2-methylpropene
The propenyl substituent in the target compound derives from 3-chloro-2-methylpropene (CAS 563-47-3), a volatile alkylating agent. This reagent’s reactivity in etherification reactions is critical for introducing the chloro-methylpropene group onto azetidine. Its high electrophilicity facilitates nucleophilic substitution at the azetidine oxygen, though reaction conditions (e.g., solvent, temperature) must be optimized to avoid ring strain-induced side reactions .
Azetidine Derivatives in Pharmacological Contexts
Azetidine rings are prevalent in bioactive molecules. For example:
- 3-({[4-(Azetidin-1-ylcarbonyl)phenyl]oxy}...)benzamide derivatives () incorporate azetidine as a conformational constraint in glucokinase activators. These compounds rely on azetidine’s rigid geometry for target binding, similar to how the target compound’s substituent may modulate interactions in drug-receptor complexes .
- 1-(3-Chloro-4-fluorobenzoyl)azetidine () demonstrates the use of azetidine in acylated forms, highlighting the versatility of the ring in medicinal chemistry.
Physicochemical and Functional Implications
- Solubility : The dichloro analog’s higher polarity (due to two Cl atoms) may improve aqueous solubility but limit blood-brain barrier penetration.
- Stability : The electron-donating methyl group in the target compound could enhance stability under acidic or oxidative conditions relative to dichloro derivatives .
Biological Activity
The compound 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine is a derivative of azetidine, a five-membered nitrogen-containing heterocycle known for its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse scientific literature.
Chemical Structure
The chemical structure of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine can be represented as follows:
This structure includes a chloro group and an alkoxy substituent, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of azetidine derivatives. For instance, research on 3-chloro-azetidin-2-one derivatives indicates that these compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7) and SKBR3 . The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways involved in tumorigenesis.
The biological activity of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine is hypothesized to involve:
- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with mitogenic signaling pathways.
- Induction of Apoptosis : It can trigger apoptotic pathways via caspase activation and mitochondrial membrane potential disruption.
- Regulation of Gene Expression : The compound may alter the expression levels of genes involved in cell survival and apoptosis, such as Bcl-2 family proteins.
Case Studies
A study investigated the effects of azetidine derivatives on human breast cancer cell lines, revealing that certain derivatives significantly reduced cell viability in a dose-dependent manner. The most effective compounds had IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Chloro-Azetidinone | MCF-7 | 15 | Apoptosis induction |
| 3-Chloro-Azetidinone | SKBR3 | 20 | Cell cycle arrest |
Toxicity Studies
Another aspect of research focused on the toxicity profiles of azetidine derivatives. Preliminary toxicity assessments indicated that while some derivatives exhibit potent anticancer activity, they also present varying degrees of cytotoxicity towards normal cells, necessitating further optimization to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
